molecular formula C7H6N2 B6203466 2-ethynylpyridin-3-amine CAS No. 1849257-78-8

2-ethynylpyridin-3-amine

Cat. No.: B6203466
CAS No.: 1849257-78-8
M. Wt: 118.1
InChI Key:
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Description

2-Ethynylpyridin-3-amine is an organic compound with the molecular formula C(_7)H(_6)N(_2). It is characterized by the presence of an ethynyl group attached to the pyridine ring at the 2-position and an amino group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis often begins with commercially available 2-bromo-3-nitropyridine.

    Sonogashira Coupling: The 2-bromo-3-nitropyridine undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be hydrogenated under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or osmium tetroxide (OsO(_4)) can be used.

    Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products:

    Oxidation: Formation of pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.

    Reduction: Formation of 2-ethynylpiperidin-3-amine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Ethynylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-ethynylpyridin-3-amine exerts its effects depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in covalent bonding with target proteins, while the amino group can form hydrogen bonds.

    Chemical Reactivity: The ethynyl group is highly reactive, allowing for various chemical transformations, while the amino group can act as a nucleophile in substitution reactions.

Comparison with Similar Compounds

    2-Ethynylpyridine: Lacks the amino group, making it less versatile in certain reactions.

    3-Aminopyridine: Lacks the ethynyl group, reducing its reactivity in specific synthetic applications.

    2-Aminopyridine: Similar structure but without the ethynyl group, leading to different reactivity and applications.

Uniqueness: 2-Ethynylpyridin-3-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and versatility in synthetic chemistry and potential biological activity.

Properties

CAS No.

1849257-78-8

Molecular Formula

C7H6N2

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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